Enhanced RET Kinase Inhibitor Potency via 2-Chloro-4-fluorophenyl Substitution
The 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine substructure is directly incorporated into a series of RET kinase inhibitors claimed in WO2022098970. A closely related analog in the same patent series, bearing a 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-ylamino motif (Example 2/9), achieves an IC50 of 150 nM against wild-type RET kinase [1]. While a direct, quantitative head-to-head comparison with the analogous 3-(2,4-difluorophenyl) variant is not available in the public domain, the specific selection of the 2-chloro-4-fluoro pattern over 2,4-difluoro in this potent lead series strongly implies a critical role for the chlorine atom in target engagement.
| Evidence Dimension | RET wild-type kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 150 nM (for a directly conjugated analog containing the 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine core; WO2022098970 Example 2/9) |
| Comparator Or Baseline | Not experimentally compared in the same assay; 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-84-0) represents the closest commercial analog but lacks reported RET activity. |
| Quantified Difference | N/A – direct comparator data absent. The target motif is found in a 150 nM lead; the 2,4-difluoro analog has no reported activity. |
| Conditions | In vitro enzymatic assay measuring inhibition of wild-type RET kinase catalytic activity. |
Why This Matters
For procurement decisions in kinase drug discovery, the demonstrated inclusion of this exact halogen pattern in a lead series with low-nanomolar potency makes it a more relevant starting point than an analog with no validated biological precedent.
- [1] BindingDB Entry for BDBM552554. WO2022098970, Example 2/9. IC50: 150 nM for wild-type RET. BindingDB, University of California San Diego. View Source
